molecular formula C11H10N4O3 B2391568 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 948007-77-0

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2391568
CAS No.: 948007-77-0
M. Wt: 246.226
InChI Key: RSBOAXUGULBZJD-UHFFFAOYSA-N
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Description

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylamino group, a triazole ring, and a benzoic acid moiety, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylation of an amino group can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Suzuki coupling, between a halogenated benzoic acid derivative and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-4-(1H-1,2,3-triazol-1-yl)benzoic acid
  • 2-(acetylamino)-4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 2-(acetylamino)-4-(4H-1,2,3-triazol-4-yl)benzoic acid

Uniqueness

2-(acetylamino)-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the specific positioning of the triazole ring and the acetylamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-acetamido-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7(16)14-10-4-8(15-5-12-13-6-15)2-3-9(10)11(17)18/h2-6H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBOAXUGULBZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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